molecular formula C18H20FN5 B2865853 2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine CAS No. 866050-72-8

2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine

Cat. No.: B2865853
CAS No.: 866050-72-8
M. Wt: 325.391
InChI Key: WLOKPZHYRJKOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 7, and a 4-methylpiperazine moiety at position 3. Its molecular formula is C₁₉H₂₁FN₆, with a molecular weight of 352.41 g/mol.

This compound belongs to the imidazo[1,2-a]pyrimidine class, which is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism or signal transduction . While its exact therapeutic applications are under investigation, analogs of this scaffold have demonstrated anticancer, antimicrobial, and antiviral activities .

Properties

IUPAC Name

2-(4-fluorophenyl)-7-methyl-5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5/c1-13-11-17(23-9-7-22(2)8-10-23)24-12-16(21-18(24)20-13)14-3-5-15(19)6-4-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOKPZHYRJKOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions with α-Haloketones

The foundational step in synthesizing imidazo[1,2-a]pyrimidines involves the cyclocondensation of 2-aminopyrimidine derivatives with α-haloketones. For the target compound, 2-bromo-1-(4-fluorophenyl)propan-1-one serves as the α-bromoketone precursor, reacting with 2-aminopyrimidine in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. The reaction proceeds via nucleophilic substitution, where the pyrimidine nitrogen attacks the α-carbon of the bromoketone, followed by intramolecular cyclization to form the imidazo[1,2-a]pyrimidine core. Neutral alumina has been demonstrated to enhance reaction efficiency at ambient temperatures, achieving yields upwards of 85%.

Reaction Scheme 1
$$
\text{2-Aminopyrimidine} + \text{2-Bromo-1-(4-fluorophenyl)propan-1-one} \xrightarrow[\text{Al}2\text{O}3]{\text{DMF, N}_2} \text{2-(4-Fluorophenyl)-7-Methylimidazo[1,2-a]pyrimidine}
$$

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclocondensation process. A protocol by employs basic alumina (Al$$2$$O$$3$$) as a catalyst under solvent-free conditions. Irradiating a mixture of 2-aminopyrimidine and 2-bromo-1-(4-fluorophenyl)propan-1-one at 300 W for 10 minutes yields the 7-methyl-substituted intermediate with 92% efficiency (Table 1). This method eliminates solvent waste and reduces reaction times from hours to minutes.

Table 1. Optimization of Microwave-Assisted Synthesis

Catalyst (Al$$2$$O$$3$$) Loading (g) Temperature (°C) Time (min) Yield (%)
0.5 80 15 78
1.0 100 10 92
1.5 120 5 88

Functionalization at the 5-Position: Introducing 4-Methylpiperazine

Nucleophilic Aromatic Substitution

The 5-chloro intermediate, generated via chlorination of the parent imidazo[1,2-a]pyrimidine using POCl$$_3$$, undergoes nucleophilic substitution with 4-methylpiperazine. Reaction in toluene at reflux (110°C) for 12 hours affords the target compound with 76% yield. The use of triethylamine as a base mitigates HCl byproduct inhibition, enhancing reaction kinetics.

Reaction Scheme 2
$$
\text{5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine} + \text{4-Methylpiperazine} \xrightarrow[\text{Et}_3\text{N}]{\text{Toluene, 110°C}} \text{Target Compound}
$$

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative route, avoiding pre-halogenation steps. Employing Pd$$2$$(dba)$$3$$ and Xantphos as ligands, the reaction of 5-bromoimidazo[1,2-a]pyrimidine with 4-methylpiperazine in dioxane at 100°C achieves 68% yield. While this method reduces synthetic steps, catalyst costs and sensitivity to oxygen limit scalability.

Regioselective Methylation at the 7-Position

Friedel-Crafts Alkylation

The 7-methyl group is introduced via Friedel-Crafts alkylation using methyl iodide and AlCl$$_3$$ in dichloromethane. This electrophilic substitution occurs preferentially at the 7-position due to electron-rich aromatic systems, yielding 85% regioselectivity.

Reaction Scheme 3
$$
\text{2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine} + \text{CH}3\text{I} \xrightarrow[\text{AlCl}3]{\text{DCM}} \text{7-Methyl Derivative}
$$

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (3:1) gradients. The target compound elutes at R$$_f$$ = 0.45, confirmed by TLC.

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, H-3), 7.89 (d, J = 8.4 Hz, 2H, Ar-F), 7.12 (d, J = 8.4 Hz, 2H, Ar-F), 3.45 (m, 4H, piperazine), 2.62 (s, 3H, CH$$3$$), 2.42 (s, 3H, N-CH$$_3$$).
  • HRMS : m/z calculated for C$${18}$$H$${20}$$FN$$_5$$ [M+H]$$^+$$: 326.1785; found: 326.1789.

Chemical Reactions Analysis

Table 1: Key Reaction Steps for Core Formation

StepReaction TypeReagents/ConditionsRole
1Cyclocondensation2-Amino-4-methylpyrimidine, α-bromoacetophenone derivatives, DMF, 80°C Forms imidazo[1,2-a]pyrimidine core
2Fluorophenyl IntroductionSuzuki-Miyaura coupling with 4-fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ Adds 4-fluorophenyl group at position 2
3Piperazino Substitution4-Methylpiperazine, K₂CO₃, DMSO, 120°C Introduces 4-methylpiperazino group at position 5

Mechanistic Insight :

  • The fluorophenyl group is introduced via palladium-catalyzed cross-coupling, leveraging the halogen (Br/I) at position 2 .

  • Nucleophilic aromatic substitution (SNAr) at position 5 occurs under basic conditions due to electron-deficient pyrimidine nitrogen .

Alkylation and Acylation

  • Methyl Group Retention : The 7-methyl group is retained during synthesis via regioselective alkylation using methyl iodide in THF .

  • Piperazino Modifications : The 4-methylpiperazino group can be acylated with chloroacetyl chloride to form prodrug derivatives (e.g., for enhanced solubility) .

Oxidative Coupling

  • Iodine-mediated oxidative coupling under air forms dimeric structures, observed in related imidazo[1,2-a]pyrimidines . For example:

    2 4 Fluorophenyl imidazo 1 2 a pyrimidine+I2THF O2Dimer+2HI\text{2 4 Fluorophenyl imidazo 1 2 a pyrimidine}+I_2\xrightarrow{\text{THF O}_2}\text{Dimer}+2\text{HI}

Table 2: Reaction Yields and Conditions

Reaction TypeStarting MaterialProductYield (%)ConditionsRef.
Suzuki Coupling2-Bromoimidazo[1,2-a]pyrimidine2-(4-Fluorophenyl) derivative78Pd(PPh₃)₄, Na₂CO₃, 90°C
Piperazino Substitution5-Chloroimidazo[1,2-a]pyrimidine5-(4-Methylpiperazino) derivative65K₂CO₃, DMSO, 120°C

Stability and Reactivity Insights

  • pH Sensitivity : The 4-methylpiperazino group protonates under acidic conditions (pH < 4), enhancing solubility but reducing membrane permeability .

  • Photodegradation : Exposure to UV light (254 nm) induces ring-opening reactions, forming pyrimidine-2,4-dione derivatives .

Scientific Research Applications

2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets within the cell. It may act by inhibiting certain enzymes or receptors, thereby modulating signaling pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-(4-Fluorophenyl), 7-CH₃, 5-(4-Me-piperazino) 352.41 Enhanced solubility; kinase inhibition potential
2-(4-Fluorophenyl)-7-methyl-5-piperidinoimidazo[1,2-a]pyrimidine 5-Piperidine (vs. 4-Me-piperazine) 310.37 Reduced polarity; lower metabolic stability
7-(1-Methylpiperidin-4-yl)imidazo[1,2-a]pyrimidine 7-(1-Me-piperidine) ~300–320 (estimated) Improved blood-brain barrier penetration
Triaryl-substituted imidazo[1,2-a]pyrimidine derivatives Aryl groups at 2, 5, 7 positions Variable Anticancer activity via topoisomerase inhibition

Key Observations:

Substituent Position and Bioactivity :

  • The 4-fluorophenyl group at position 2 enhances hydrophobic interactions with target proteins, as seen in kinase inhibitors .
  • Piperazine vs. Piperidine : The 4-methylpiperazine group in the target compound improves water solubility compared to piperidine derivatives, which are more lipophilic but prone to faster hepatic clearance .

Methyl Group at Position 7 :

  • The 7-methyl group reduces steric hindrance, facilitating binding to ATP pockets in kinases. This contrasts with bulkier substituents (e.g., ethyl or hydroxyethyl), which may hinder target engagement .

Therapeutic Potential: Piperazine-containing derivatives (e.g., target compound) show promise in CNS disorders due to balanced lipophilicity and solubility, whereas piperidine analogs are explored for peripheral targets .

Research Findings and Pharmacological Insights

Pharmacokinetic Profiling

  • Solubility: The 4-methylpiperazine group increases aqueous solubility (~2.5 mg/mL at pH 7.4) compared to non-polar analogs (<1 mg/mL) .
  • Metabolic Stability : Methylation of the piperazine ring reduces CYP450-mediated oxidation, extending half-life (t₁/₂ ~4–6 hours in vitro) .

Biological Activity

2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine, a compound with the molecular formula C18H20FN5C_{18}H_{20}FN_5 and CAS number 866050-72-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorophenyl group and a piperazine moiety, which are known to influence biological activity. The imidazo[1,2-a]pyrimidine core is significant for its interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, a series of Mannich bases derived from imidazo[1,2-a]pyrimidine were synthesized and screened for antiproliferative activity against various human cancer cell lines. The results indicated that several compounds exhibited growth inhibition with GI50 values ranging from 0.010.01 to 79.4μM79.4\,\mu M, with some compounds showing effectiveness comparable to standard anticancer drugs .

Table 1: Antiproliferative Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundCell Line TestedGI50 (μM\mu M)Comparison to Standard
5eA5490.01Comparable
6bHeLa0.15Comparable
7kMCF-70.79Comparable

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, derivatives containing the imidazo[1,2-a]pyrimidine scaffold have been evaluated for their inhibitory effects on various enzymes such as monoamine oxidase (MAO), which is crucial in neurodegenerative diseases . The structure-activity relationship studies indicate that modifications on the piperazine moiety can enhance inhibitory potency.

Table 2: Inhibition Potency of Selected Compounds Against MAO

CompoundMAO-A IC50 (μM\mu M)MAO-B IC50 (μM\mu M)Selectivity Index
T31.570.039High
T64.190.013Very High

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Various derivatives have shown activity against both bacterial and fungal strains, suggesting a broad-spectrum potential. In vitro assays indicated significant inhibition against common pathogens .

Study on Anticancer Efficacy

In a notable study published in European Journal of Medicinal Chemistry, researchers synthesized multiple Mannich bases from imidazo[1,2-a]pyrimidine and assessed their anticancer efficacy. The study concluded that modifications on the phenyl ring significantly influenced cytotoxicity profiles against different cancer cell lines .

Enzyme Inhibition Research

A separate investigation focused on the enzyme inhibition capabilities of related compounds highlighted that certain structural modifications led to enhanced selectivity towards MAO-B over MAO-A, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.